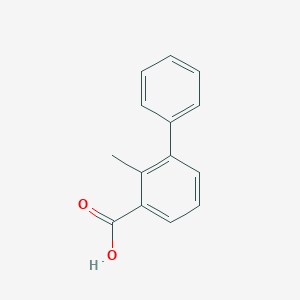

2-Methyl-3-phenylbenzoic acid

描述

属性

IUPAC Name |

2-methyl-3-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-12(11-6-3-2-4-7-11)8-5-9-13(10)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAIMLUVGBVVFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591273 | |

| Record name | 2-Methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115363-11-6 | |

| Record name | 2-Methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-[1,1'-biphenyl]-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2-Methyl-3-phenylbenzoic Acid: Technical Guide & Properties Profile

Part 1: Executive Summary & Chemical Identity

2-Methyl-3-phenylbenzoic acid (CAS: 115363-11-6 ) is a sterically congested biphenyl derivative primarily recognized in environmental toxicology and drug metabolism as the major hydrolysis metabolite of the pyrethroid insecticide Bifenthrin . Beyond its role as a biomarker, it serves as a valuable "privileged scaffold" in medicinal chemistry, offering a rigidified biphenyl core with specific ortho-substitution that restricts conformational freedom—a critical feature for designing ligands with high receptor specificity.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 2-Methyl-[1,1'-biphenyl]-3-carboxylic acid |

| Common Synonyms | 3-(2-Methylphenyl)benzoic acid; Bifenthrin Acid; BP Acid |

| CAS Number | 115363-11-6 |

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.25 g/mol |

| SMILES | CC1=C(C(=CC=C1)C2=CC=CC=C2)C(=O)O |

| Key Role | Bifenthrin Metabolite (Biomarker), Synthetic Intermediate |

Part 2: Physicochemical Properties & Structural Analysis[6]

Structural Logic & Steric Environment

The molecule features a benzoic acid core substituted at the ortho position (C2) with a methyl group and at the meta position (C3) with a phenyl ring. This specific 1,2,3-substitution pattern creates a "sandwiched" steric environment.

-

The Ortho-Effect: The C2-methyl group exerts significant steric pressure on both the C1-carboxylic acid and the C3-phenyl ring.

-

Conformational Twist: To minimize steric clash between the C2-methyl and the ortho-hydrogens of the C3-phenyl ring, the two aromatic systems twist out of coplanarity. This results in a non-planar, chiral conformation (atropisomerism), though the barrier to rotation is typically too low for isolation of enantiomers at room temperature.

-

Solubility: The lipophilic biphenyl core competes with the hydrophilic carboxylic acid, resulting in low water solubility but high solubility in organic solvents (DMSO, Methanol, Chloroform).

Property Data Table

| Parameter | Value / Range | Note |

| Physical State | Solid (Crystalline powder) | Typically off-white to beige.[1][2] |

| Melting Point | 140–160 °C (Predicted) | Experimental values vary by crystal form; analogous 3-phenylbenzoic acid melts at 166°C. |

| pKa (Acid) | 4.2 ± 0.2 (Predicted) | Slightly weaker than benzoic acid due to steric inhibition of resonance. |

| LogP (Octanol/Water) | 3.8 – 4.1 | Highly lipophilic; readily crosses biological membranes. |

| Solubility | DMSO (>20 mg/mL), Methanol | Poor water solubility (<0.1 mg/mL) without pH adjustment. |

Part 3: Synthetic Methodology (Suzuki-Miyaura Coupling)

The most robust route to 2-methyl-3-phenylbenzoic acid is the Suzuki-Miyaura cross-coupling of a 3-halo-2-methylbenzoic acid derivative with phenylboronic acid. The presence of the ortho-methyl group on the aryl halide requires a catalyst system capable of oxidative addition into a sterically hindered center.

Reaction Scheme Visualization

Figure 1: Palladium-catalyzed synthesis pathway via Suzuki coupling.[3]

Detailed Experimental Protocol

Note: This protocol is adapted for sterically hindered substrates.

Reagents:

-

3-Bromo-2-methylbenzoic acid (1.0 equiv)

-

Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)[4]

-

Solvent: Toluene : Ethanol : Water (4:1:1 ratio)

Procedure:

-

Inert Atmosphere: Charge a reaction flask with 3-bromo-2-methylbenzoic acid, phenylboronic acid, and K₂CO₃. Evacuate and backfill with Nitrogen or Argon (3 cycles).

-

Solvent Addition: Add the degassed solvent mixture (Toluene/EtOH/H₂O).

-

Catalyst Addition: Add Pd(dppf)Cl₂ quickly under positive inert gas pressure.

-

Reflux: Heat the mixture to 80–90°C with vigorous stirring. Monitor by HPLC/TLC. The reaction typically requires 3–12 hours due to the steric hindrance of the methyl group.

-

Work-up:

-

Dilute with Ethyl Acetate and water.

-

Critical Step: Acidify the aqueous layer to pH ~3 with 1N HCl (to ensure the product is in the free acid form, not the carboxylate salt).

-

Extract the aqueous layer with Ethyl Acetate (3x).[4]

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes:Ethyl Acetate gradient).

Part 4: Applications in Toxicology & Drug Development

Bifenthrin Biomarker (Toxicology)

This compound is the definitive urinary metabolite of Bifenthrin , a widely used Type I pyrethroid insecticide.

-

Metabolic Pathway: Bifenthrin undergoes ester hydrolysis mediated by carboxylesterases. The "alcohol" portion (2-methyl-3-phenylbenzyl alcohol) is rapidly oxidized to the corresponding carboxylic acid—2-methyl-3-phenylbenzoic acid .

-

Analytical Utility: It is used in human biomonitoring studies to assess exposure to pyrethroids. Detection is typically performed via GC-MS (after derivatization to methyl ester) or LC-MS/MS.

Medicinal Chemistry (Scaffold Design)

The "biphenyl carboxylic acid" moiety is a privileged structure found in Angiotensin II Receptor Blockers (ARBs) like Valsartan and Telmisartan.

-

Bioisosterism: The 2-methyl-3-phenylbenzoic acid scaffold offers a unique vector for substituents. The methyl group locks the conformation, potentially increasing binding affinity by reducing the entropy penalty upon binding to a receptor.

-

Fragment-Based Drug Discovery: It serves as a high-quality "fragment" for screening against GPCRs, particularly those recognizing lipophilic anionic ligands.

Metabolic Pathway Diagram

Figure 2: Metabolic generation of 2-Methyl-3-phenylbenzoic acid from Bifenthrin.

Part 5: Safety & Handling (SDS Summary)

While specific toxicological data for this isolated isomer is limited, it should be handled with the standard precautions for benzoic acid derivatives and pyrethroid metabolites.

-

Hazard Statements (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Avoid dust formation.

-

Storage: Store at room temperature (15-25°C) in a tightly sealed container. Stable under normal conditions.

Part 6: References

-

PubChem. 2-Methyl-3-phenylbenzoic acid (Compound Summary). National Library of Medicine. [Link]

-

Veeprho. 2-Methyl-3-phenylbenzoic Acid-D5 Methyl Ester (Analytical Standard).[9][Link]

-

Royal Society of Chemistry. Scalable synthesis of biphenyl derivatives via Suzuki Coupling.[Link]

Sources

- 1. 4-Biphenylcarboxylic acid | 92-92-2 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 2-Methyl-3-biphenylmethanol synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 6. Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [oc-praktikum.de]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. veeprho.com [veeprho.com]

2-Methyl-3-phenylbenzoic acid chemical structure and IUPAC name

Executive Summary

2-Methyl-3-phenylbenzoic acid (CAS: 115363-11-6), often referred to in environmental toxicology as BP Acid , is a critical biaryl carboxylic acid intermediate.[1] While it serves as a structural scaffold in medicinal chemistry for designing biaryl-based therapeutics, its primary significance lies in agrochemical safety. It is the major oxidation metabolite of the pyrethroid insecticide Bifenthrin .

This guide provides a comprehensive technical analysis of the compound, detailing its structural parameters, validated synthesis pathways, physicochemical properties, and its role as a definitive biomarker for pyrethroid exposure.

Chemical Identity & Structural Analysis[1][2][3][4]

The structure of 2-methyl-3-phenylbenzoic acid features a biphenyl core with a carboxylic acid group at the C3 position and a methyl group at the C2 position. The steric bulk of the ortho-methyl group induces a twist in the biphenyl bond, restricting rotation and influencing the molecule's binding affinity in biological systems.

Table 1: Chemical Identity Data

| Parameter | Technical Specification |

| IUPAC Name | 2-Methyl-3-phenylbenzoic acid; 2-Methyl-[1,1'-biphenyl]-3-carboxylic acid |

| Common Synonyms | BP Acid; 3-Carboxy-2-methylbiphenyl |

| CAS Registry Number | 115363-11-6 |

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 g/mol |

| SMILES | CC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2 |

| InChI Key | HOAIMLUVGBVVFZ-UHFFFAOYSA-N |

Synthesis & Production Protocols

Two primary pathways are established for the synthesis of 2-methyl-3-phenylbenzoic acid: Oxidative Transformation (from the alcohol precursor) and Transition-Metal Catalyzed Cross-Coupling (de novo synthesis).

Pathway A: Oxidative Transformation (Jones Oxidation)

This method is commonly employed when the alcohol precursor, 2-methyl-3-phenylbenzyl alcohol (Bifenthrin alcohol metabolite), is available.

Protocol:

-

Reagent Preparation: Prepare Jones reagent by dissolving 26.72 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄), then diluting with water to a total volume of 100 mL.

-

Reaction Setup: Dissolve 2-methyl-3-phenylbenzyl alcohol (1.0 eq) in acetone (approx. 10 mL/g of substrate). Cool the solution to 0°C in an ice bath.

-

Addition: Dropwise add the Jones reagent to the stirred solution. Maintain temperature <25°C.

-

Monitoring: Stir for 6 hours. Monitor reaction progress via TLC (Dichloromethane eluent) until the alcohol substrate is fully consumed.

-

Workup: Remove acetone under reduced pressure. Filter the resulting precipitate.[2] Wash the filter cake thoroughly with water to remove residual chromium salts.

-

Purification: Recrystallize from ethanol to yield the pure acid as an off-white solid.

Pathway B: Suzuki-Miyaura Cross-Coupling

For de novo synthesis, a palladium-catalyzed coupling between an aryl halide and a boronic acid is the industry standard.

Protocol:

-

Reagents: 3-Bromo-2-methylbenzoic acid (1.0 eq), Phenylboronic acid (1.2 eq), Palladium(II) acetate (Pd(OAc)₂, 3 mol%), Triphenylphosphine (PPh₃, 6 mol%), and Potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent System: 1,4-Dioxane : Water (4:1 ratio).

-

Procedure:

-

Charge a reaction vessel with the aryl bromide, boronic acid, base, and catalyst system under an inert atmosphere (Nitrogen or Argon).

-

Add the degassed solvent mixture.

-

Heat to reflux (approx. 90-100°C) for 12–24 hours.

-

-

Workup: Cool to room temperature. Acidify with 1M HCl to pH ~2 to precipitate the carboxylic acid. Extract with ethyl acetate.

-

Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel column chromatography (Hexanes:Ethyl Acetate gradient).

Visualization: Synthesis Pathways

Figure 1: Dual synthetic routes for 2-Methyl-3-phenylbenzoic acid via Oxidation and Suzuki Coupling.

Physical & Chemical Properties[1][6][7][8][9]

Accurate physicochemical data is essential for analytical method development and formulation stability studies.

Table 2: Physicochemical Properties

| Property | Value | Source/Context |

| Physical State | Solid powder | Standard Conditions |

| Color | Off-white to beige | Commercial Grade |

| Melting Point | 150 – 170°C | Commercial Standards [1] |

| Solubility | Soluble in Methanol, DMSO, Ethyl Acetate; Insoluble in Water | Experimental Observation |

| pKa (Predicted) | ~4.14 | Computed (ACD/Labs) |

| LogP (Predicted) | 3.3 | PubChem [2] |

Applications & Biological Significance[11]

Bifenthrin Metabolism & Biomarker Analysis

The most critical application of 2-methyl-3-phenylbenzoic acid is its role as a metabolite biomarker for the pyrethroid insecticide Bifenthrin.[3]

-

Metabolic Pathway: Upon ingestion or absorption, Bifenthrin undergoes ester hydrolysis mediated by carboxylesterases. This cleaves the molecule into two primary fragments: the cyclopropane acid moiety and the alcohol moiety (2-methyl-3-phenylbenzyl alcohol). The alcohol is rapidly oxidized by cytochrome P450 enzymes to the corresponding carboxylic acid—BP Acid .

-

Analytical Utility: BP Acid is excreted in urine (often as a glucuronide conjugate). It serves as a specific biomarker for human and environmental exposure monitoring. Analytical detection limits in urine are typically in the range of 0.5 ng/mL using GC-MS or LC-MS/MS.[4]

Visualization: Bifenthrin Metabolic Pathway

Figure 2: Metabolic degradation of Bifenthrin yielding 2-Methyl-3-phenylbenzoic acid.

Characterization & Analysis

For researchers verifying the identity of synthesized or isolated material, the following spectroscopic signatures are diagnostic.

-

Mass Spectrometry (GC-MS/EI):

-

Molecular Ion: m/z 212 [M]+

-

Base Peak: Often observed at m/z 195 [M - OH]+ or m/z 165 [Fluorenyl cation derivative via loss of H₂O + CO].

-

-

¹H NMR Spectroscopy (400 MHz, CDCl₃):

-

Carboxyl Proton: Broad singlet at δ > 11.0 ppm (exchangeable).

-

Aromatic Region: Multiplets in the range of δ 7.10 – 8.00 ppm. The proton at the C4 position (adjacent to the phenyl ring) typically appears as a doublet or multiplet downfield.

-

Methyl Group: Singlet at approximately δ 2.3 – 2.5 ppm. The shift is distinct due to the shielding/deshielding effect of the twisted biphenyl system.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17850713, 2-Methyl-[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link]

-

Oregon State University. (2025). Bifenthrin Technical Fact Sheet - National Pesticide Information Center. Retrieved from [Link]

Sources

2-Methyl-3-phenylbenzoic Acid: Synthetic Evolution and Industrial Significance

The following technical guide details the discovery, synthesis, and industrial significance of 2-Methyl-3-phenylbenzoic acid.

A Technical Deep Dive for Drug Development & Agrochemical Scientists[1][2][3][4][5]

Executive Summary

2-Methyl-3-phenylbenzoic acid (CAS: 115363-11-6), often abbreviated as MPA or BPacid , is a critical biphenyl intermediate primarily known as the metabolic and synthetic precursor to Bifenthrin , a fourth-generation pyrethroid insecticide.[1][2][3][4][5] While its initial discovery was tethered to the agrochemical boom of the 1980s, its utility has expanded into environmental toxicology as a definitive biomarker for pyrethroid exposure.[2][4][5]

This guide analyzes the compound’s transition from a difficult-to-access Grignard product to a scalable Suzuki-Miyaura coupling target, offering researchers a robust framework for its synthesis and characterization.[1][2][3][4][5]

Historical Discovery & Context

The history of 2-Methyl-3-phenylbenzoic acid is inextricably linked to the "Pyrethroid Revolution" of the late 20th century.[1][2][3][4][5]

-

The FMC Era (Early 1980s): The compound emerged during FMC Corporation’s development of alcohol-based pyrethroids.[1][2][4] Unlike early pyrethroids (e.g., allethrin) that lacked photostability, the introduction of the biphenyl group provided the steric bulk and electron density required for prolonged environmental stability.[2][4][5]

-

The Bifenthrin Breakthrough: In 1983-1985, FMC registered Bifenthrin (FMC 54800).[1][2][4][5] The synthesis required a unique alcohol moiety: 2-methyl-3-phenylbenzyl alcohol .[1][2][3][4][5][6] MPA was identified as the direct oxidative precursor and the primary hydrolytic metabolite of this active ingredient.[2][4][5]

-

Modern Relevance: Today, MPA is not just a building block; it is the "smoking gun" in pharmacokinetic studies.[2][4][5] Its presence in urine or soil confirms the breakdown of the ester linkage in Bifenthrin, making it essential for regulatory compliance and safety monitoring.[2][4][5]

Chemical Architecture & Synthetic Protocols[1][2][3][4][5]

The synthesis of MPA has evolved from hazardous, stoichiometric metal reactions to catalytic cross-couplings.[2][4][5] Two primary routes dominate the literature.[1][2][4][5]

Route A: The Modern Standard (Suzuki-Miyaura Coupling)

This route is preferred for its high functional group tolerance and avoidance of toxic organotin intermediates.[1][2][4]

Mechanism: Palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.[1][2][3][4][5] Key Advantage: Regiospecificity is controlled by the starting material (3-bromo-2-methylbenzoic acid), preventing the formation of unwanted isomers.[1][2][3][4][5]

Protocol 1: Palladium-Catalyzed Synthesis

-

Reagents: 3-Bromo-2-methylbenzoic acid (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3-5 mol%), Na₂CO₃ (2.0 eq).[1][2][3][4][5]

-

Solvent System: DME/Water (2:1) or Toluene/Ethanol/Water.[1][2][3][4]

-

Conditions: Reflux (90-100°C) for 12-16 hours under inert atmosphere (N₂).

Step-by-Step Methodology:

-

Charge: In a 3-neck round-bottom flask, dissolve 3-bromo-2-methylbenzoic acid in degassed DME.

-

Activate: Add the palladium catalyst and stir for 10 minutes to ensure ligand exchange.

-

Couple: Add phenylboronic acid followed by the aqueous base (Na₂CO₃).[1][2][4][5]

-

Reflux: Heat the mixture to reflux. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the bromide.[1][2][4][5]

-

Workup: Acidify the cooled mixture with 1N HCl to pH 2. Extract with Ethyl Acetate (3x).[1][2][3][4]

-

Purification: Recrystallize from Ethanol/Water to yield off-white crystals.

Route B: Historical Grignard/Ullmann Approaches

Early industrial routes often utilized Ullmann coupling (copper-mediated at high temperatures >200°C) or Grignard reagents (reaction of phenylmagnesium bromide with a protected benzoic acid derivative).[1][2][3][4]

-

Drawbacks: These methods suffered from homocoupling side products (biphenyl formation), harsh conditions incompatible with sensitive functional groups, and poor atom economy.[1][2][4][5]

Visualization: Synthetic Pathway Comparison

Figure 1: Comparison of the modern Suzuki-Miyaura route (Blue/Green) versus historical radical/Grignard approaches (Red), leading to the final API Bifenthrin.[1][2][3][4]

Technical Specifications & Characterization

For researchers isolating this compound from biological matrices or synthesizing it de novo, the following physicochemical data serves as a validation standard.

| Property | Specification | Notes |

| CAS Number | 115363-11-6 | Primary identifier for the acid form.[1][2][3][4][5][7] |

| Molecular Formula | C₁₄H₁₂O₂ | MW: 212.24 g/mol |

| Appearance | Off-white to pale yellow solid | Crystalline powder.[1][2][3][4][5] |

| Melting Point | 150 – 170°C | Broad range indicates potential polymorphs or purity dependence.[1][3][4][5] |

| Solubility | DMSO, Methanol, Ethyl Acetate | Insoluble in water (<1 mg/L).[1][2][3][4][5] |

| pKa | ~4.0 - 4.5 | Typical for ortho-substituted benzoic acids.[1][2][3][4][5] |

| Key MS Fragment | m/z 211 [M-H]⁻ | Negative ion mode ESI is preferred for detection.[1][2][3][4] |

Industrial & Analytical Applications[1][3][4][5][8]

A. Agrochemical Manufacturing (Precursor)

MPA is the "right-hand" fragment of the Bifenthrin molecule.[1][2][4]

-

Reduction: MPA is reduced (typically via catalytic hydrogenation or hydride reduction) to 2-methyl-3-phenylbenzyl alcohol .[1][2][3][4][5]

-

Esterification: This alcohol is coupled with cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid (the "left-hand" acid chloride) to form Bifenthrin.[1][2][3][4][5]

B. Environmental & Biological Monitoring (Biomarker)

In drug development and toxicology, MPA serves as a proxy for exposure.[1][2][4][5]

-

Metabolic Pathway: Mammalian liver enzymes (P450s) hydrolyze the central ester bond of Bifenthrin.[1][2][4][5] The alcohol fragment is rapidly oxidized to MPA.[2][4][5]

-

Detection: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) is the gold standard.[1][2][3][4]

Visualization: Metabolic Fate[1][2][5]

Figure 2: The metabolic degradation pathway of Bifenthrin yielding 2-Methyl-3-phenylbenzoic acid as the terminal urinary metabolite.[1][2][3][4][5]

References

-

FMC Corporation . (1985).[1][2][3][4][5] Process for the preparation of bifenthrin and intermediates thereof. US Patent 4,238,505.[1][4][5] Link

-

Smith, P. A., Thompson, M. J., & Edwards, J. W. (2002).[2][4][5] Estimating occupational exposure to the pyrethroid termiticide bifenthrin by measuring the metabolite 2-methyl-3-phenylbenzoic acid in urine. Journal of Chromatography B, 778(1-2), 113-120.[1][2][3][4][5] Link

-

World Health Organization (WHO) . (2009).[1][2][3][4][5] Bifenthrin: Pesticide Residues in Food - 2009 Evaluations. JMPR Toxicological Monographs. Link

-

PubChem . (2025).[1][2][3][4][5] 2-Methyl-3-phenylbenzoic acid (Compound Summary). National Library of Medicine.[1][2][4][5] Link[1][2][3][4]

-

AK Scientific . (2024).[1][2][3][4][5] Safety Data Sheet: 2-Methyl-3-phenylbenzoic acid. Link

Sources

- 1. Bifenthrin | C23H22ClF3O2 | CID 6442842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bifenthrin Technical Fact Sheet [npic.orst.edu]

- 3. Bifenthrin (Ref: FMC 54800) [sitem.herts.ac.uk]

- 4. apps.who.int [apps.who.int]

- 5. CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google Patents [patents.google.com]

- 6. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]

- 7. 115363-11-6 2-Methyl-3-phenylbenzoic acid AKSci 7553BB [aksci.com]

2-Methyl-3-phenylbenzoic acid as a metabolite of Bifenthrin

Title: Technical Guide: 2-Methyl-3-phenylbenzoic Acid (MPBA) as a Biomarker for Bifenthrin Exposure Subtitle: Metabolic Genesis, Analytical Quantification, and Toxicological Significance Author Persona: Senior Application Scientist, Bioanalytical Chemistry Division

Executive Summary

Bifenthrin is a Type I pyrethroid insecticide widely used in agriculture and structural pest control. Its lipophilic nature facilitates rapid absorption, yet its metabolic fate is the critical determinant for biological monitoring. 2-Methyl-3-phenylbenzoic acid (MPBA) —also referred to as 2-methyl-3-biphenylcarboxylic acid—represents the stable, terminal oxidation product of the bifenthrin alcohol moiety.

Unlike the parent compound, which is rapidly sequestered in adipose tissue or metabolized, MPBA is excreted in urine (often as a glucuronide conjugate), making it the primary biomarker for retrospective exposure analysis. This guide details the metabolic pathway of MPBA formation, provides a validated LC-MS/MS quantification protocol, and contextualizes its toxicological relevance.

Metabolic Genesis: The Pathway to MPBA

The formation of MPBA is a detoxification process. Bifenthrin contains an ester linkage connecting an acid moiety (TFP acid) and an alcohol moiety (2-methyl-3-phenylbenzyl alcohol).

Mechanism of Action

-

Hydrolysis (Phase I): The primary step is the cleavage of the central ester bond by Carboxylesterases (CES1/CES2) in the liver. This yields the alcohol intermediate.

-

Oxidation (Phase I): The resulting 2-methyl-3-phenylbenzyl alcohol is oxidized, first to its aldehyde form and subsequently to the carboxylic acid (MPBA). This is mediated by Alcohol Dehydrogenase (ADH) and Cytochrome P450 enzymes.

-

Conjugation (Phase II): MPBA undergoes glucuronidation via UDP-glucuronosyltransferases (UGTs) to increase water solubility for renal excretion.

Visualization: Metabolic Pathway

Figure 1: Metabolic pathway of Bifenthrin leading to the formation of MPBA and its subsequent conjugation.

Analytical Methodologies: Quantification in Biological Matrices

Sample Preparation: The Critical Hydrolysis Step

Since MPBA is excreted largely as a glucuronide conjugate, direct analysis will underestimate total exposure. Enzymatic hydrolysis is mandatory .

-

Enzyme:

-Glucuronidase (Source: Helix pomatia or recombinant). -

Buffer: 0.1 M Sodium Acetate (pH 5.0).

-

Incubation: 37°C for 2–4 hours. Note: Ensure internal standards are added PRIOR to hydrolysis to account for matrix effects.

Solid Phase Extraction (SPE) Protocol

To remove urinary salts and pigments that suppress ionization:

-

Conditioning: 3 mL Methanol followed by 3 mL Water.

-

Loading: Load hydrolyzed urine sample (pH adjusted to < 4.0 to ensure MPBA is protonated and binds to the sorbent).

-

Washing: 3 mL 5% Methanol in Water (removes polar interferences).

-

Elution: 3 mL Methanol (MPBA elutes here).

-

Reconstitution: Evaporate to dryness and reconstitute in Mobile Phase A/B (50:50).

LC-MS/MS Parameters

Chromatography:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Acetic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Ramp from 10% B to 90% B over 8 minutes.

Mass Spectrometry (MRM Table):

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role | Mechanism |

| MPBA | 211.1 [M-H]⁻ | 167.1 | 15 | Quantifier | Decarboxylation ( |

| MPBA | 211.1 [M-H]⁻ | 165.1 | 25 | Qualifier | Ring fragmentation |

| MPBA-d5 (IS) | 216.1 [M-H]⁻ | 172.1 | 15 | Internal Std | Decarboxylation |

Table 1: Optimized MRM transitions for MPBA analysis in negative mode.

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for the quantification of MPBA.

Toxicological Implications & Biological Fate[1][2][3][4]

Toxicity Profile

MPBA is significantly less toxic than parent Bifenthrin.

-

Bifenthrin (Parent): Neurotoxic.[1][2][3][4] Acts by prolonging the opening of voltage-gated sodium channels in neurons, leading to repetitive firing and tremors.

-

MPBA (Metabolite): The conversion of the alcohol moiety to the carboxylic acid increases polarity and water solubility, facilitating excretion. It does not exhibit the high affinity for sodium channels seen in the parent ester. Therefore, the presence of MPBA indicates successful detoxification.

Pharmacokinetics

-

Half-life: Bifenthrin metabolites typically have a urinary half-life of 6–12 hours in humans.

-

Window of Detection: MPBA is best detected in urine samples collected within 24–48 hours of exposure.

-

Interferences: While MPBA is specific to Bifenthrin (due to the unique methyl-phenyl substitution), care must be taken to distinguish it from general pyrethroid metabolites like 3-PBA (3-phenoxybenzoic acid), which is a common metabolite for permethrin, cypermethrin, and deltamethrin but not bifenthrin.

References

-

World Health Organization (WHO). (2009). Bifenthrin: Pesticide Residues in Food - 2009 Evaluations. Part II: Toxicological.[5][1][3] Retrieved from [Link]

-

Smith, P. A., Thompson, M. J., & Edwards, J. W. (2002).[6] Estimating occupational exposure to the pyrethroid termiticide bifenthrin by measuring metabolites in urine.[5][6] Journal of Chromatography B, 778(1-2), 113-120.[6] Retrieved from [Link]

-

Scollon, E. J., et al. (2009). In vitro metabolism of pyrethroid pesticides by rat and human hepatic microsomes and cytochrome p450 isoforms.[7] Drug Metabolism and Disposition, 37(1), 221-228. Retrieved from [Link]

Sources

- 1. igbb.msstate.edu [igbb.msstate.edu]

- 2. apps.who.int [apps.who.int]

- 3. fao.org [fao.org]

- 4. researchgate.net [researchgate.net]

- 5. Bifenthrin Technical Fact Sheet [npic.orst.edu]

- 6. Estimating occupational exposure to the pyrethroid termiticide bifenthrin by measuring metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of bifenthrin, β-cyfluthrin, λ-cyhalothrin, cyphenothrin and esfenvalerate by rat and human cytochrome P450 and carboxylesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2-Methyl-3-phenylbenzoic Acid in Metal-Organic Scaffold Design

The following technical guide details the synthesis, coordination chemistry, and application of 2-Methyl-3-phenylbenzoic acid (MPBA) . This guide is structured for application scientists and synthetic chemists focusing on reticular chemistry and ligand design.[1]

Executive Summary

2-Methyl-3-phenylbenzoic acid (MPBA) represents a class of sterically encumbered carboxylate ligands used to modulate dimensionality in coordination polymers and Metal-Organic Frameworks (MOFs). Unlike planar biphenyl ligands, the vicinal substitution pattern (1-COOH, 2-CH₃, 3-Ph) introduces severe torsional strain. This "ortho-effect" forces the phenyl and carboxylate groups out of coplanarity with the central benzene ring, preventing dense packing and facilitating the formation of helical chains or discrete metal clusters rather than flat 2D sheets.

This guide provides a validated workflow for the synthesis of the MPBA ligand, its solvothermal metallation, and the characterization of the resulting crystalline materials.

Part 1: Ligand Synthesis & Design Logic

Structural Philosophy

The utility of MPBA lies in its dihedral control .[1]

-

Steric Bulk: The C2-methyl group acts as a steric wedge between the C1-carboxylate and the C3-phenyl ring.

-

Torsion Angle: This forces the C3-phenyl ring to rotate approx. 60–90° relative to the central ring to minimize

strain, breaking lattice symmetry and inhibiting interpenetration in MOF lattices.

Synthesis Protocol (Suzuki-Miyaura Coupling)

The most reliable route to MPBA is the palladium-catalyzed cross-coupling of 3-bromo-2-methylbenzoic acid with phenylboronic acid .

Reaction Scheme:

Step-by-Step Protocol:

-

Reagent Prep: In a 250 mL round-bottom flask, dissolve 3-bromo-2-methylbenzoic acid (10 mmol, 2.15 g) and phenylboronic acid (12 mmol, 1.46 g) in a mixture of 1,4-dioxane (50 mL) and 2M aqueous

(20 mL). -

Degassing: Sparge the solution with Argon for 20 minutes to remove dissolved

(critical to prevent Pd catalyst deactivation/homocoupling). -

Catalysis: Add tetrakis(triphenylphosphine)palladium(0) [

] (0.5 mmol, 5 mol%).[1] -

Reflux: Heat to 90°C under Argon atmosphere for 12–16 hours. Monitor via TLC (Eluent: Hexane/EtOAc 3:1).[1]

-

Workup:

-

Purification: Recrystallize from Ethanol/Water (1:1) to yield white needles.[1]

Part 2: Metal Complex Synthesis (Solvothermal Method)

This section details the synthesis of a Zinc(II) coordination polymer, utilizing MPBA to generate secondary building units (SBUs).

Experimental Logic

-

Metal Source:

is preferred for its high solubility and nitrate lability.[1] -

Solvent System: DEF (N,N-diethylformamide) or DMF is used. These decompose slowly at high temperatures to release dimethylamine/diethylamine, which gradually deprotonates the carboxylic acid, ensuring high-crystallinity growth (kinetic control).

-

Stoichiometry: A 2:1 (Ligand:Metal) ratio is standard to favor charge-balanced

species, though 1:1 can yield paddlewheel clusters.[1]

Synthesis Workflow (Zn-MPBA Framework)

Materials:

-

Ligand: MPBA (0.1 mmol, 21.2 mg)[1]

-

Metal Salt:

(0.05 mmol, 14.9 mg)[1] -

Solvent: DEF (2 mL) + Ethanol (0.5 mL)

Protocol:

-

Dissolution: Place MPBA and Zinc nitrate in a 10 mL scintillation vial or Teflon-lined autoclave. Add solvents and sonicate for 5 minutes until clear.[1]

-

Sealing: Seal the vessel tightly. (If using a glass vial, ensure the cap has a Teflon liner to prevent solvent leaching).[1]

-

Thermal Treatment: Place in a programmable oven.

-

Ramp: 1°C/min to 100°C.[1]

-

Dwell: Hold at 100°C for 48 hours.

-

Cool: 0.1°C/min to room temperature (Slow cooling is essential for single-crystal growth).

-

-

Harvesting: Colorless block crystals should form on the walls/bottom.

-

Washing: Decant mother liquor. Wash crystals with fresh DMF (

) and then Ethanol ( -

Activation: Solvent exchange with

followed by vacuum drying at 60°C.

Part 3: Visualization of Workflows & Pathways

Ligand Synthesis Pathway

The following diagram illustrates the Suzuki coupling pathway utilized to synthesize the sterically hindered ligand.

Caption: Figure 1: Palladium-catalyzed Suzuki-Miyaura coupling pathway for MPBA synthesis.

Solvothermal Coordination Logic

This diagram details the self-assembly mechanism where solvent decomposition drives the deprotonation and coordination.

Caption: Figure 2: Solvothermal assembly mechanism driven by in-situ solvent hydrolysis.[1]

Part 4: Data Presentation & Characterization[1]

Expected Physicochemical Properties

The following table summarizes the expected properties of the ligand and its corresponding Zn-complex based on reticular chemistry principles.

| Property | Ligand (MPBA) | Zn-MPBA Complex |

| Formula | ||

| Molecular Weight | 212.25 g/mol | Variable (Polymeric) |

| Solubility | Soluble in EtOH, DMSO, DMF | Insoluble (Stable solid) |

| Coordination Mode | Monodentate / Chelating | Bridging ( |

| Geometry | Twisted (Non-planar) | Paddlewheel or Helical Chain |

| IR Signature |

Crystallographic Validation

To validate the structure, Single Crystal X-Ray Diffraction (SC-XRD) is required.

-

Space Group: Likely monoclinic (

) or triclinic ( -

Key Indicator: Look for the dihedral angle between the carboxylate plane and the phenyl ring.[1] In MPBA complexes, this is typically >60°, preventing the formation of dense

stacked columns often seen in planar benzoates.

References

-

Ligand Synthesis & Precursors

-

Coordination Chemistry Context

-

Analytical Validation

Sources

- 1. Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Methyl-[1,1'-biphenyl]-3-carboxylic acid | C14H12O2 | CID 17850713 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of 2-Methyl-3-phenylbenzoic Acid: A Predictive and Methodological Guide for Researchers

An In-depth Technical Guide

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development and manufacturing. It governs critical processes such as reaction kinetics, purification, crystallization, and formulation. This technical guide provides a comprehensive analysis of the solubility of 2-Methyl-3-phenylbenzoic acid in various organic solvents. In the absence of extensive published empirical data for this specific molecule, this guide employs a predictive approach grounded in fundamental physicochemical principles and established theoretical frameworks, such as Hansen Solubility Parameters (HSP). Furthermore, it equips researchers with a robust, step-by-step experimental protocol for the accurate determination of thermodynamic solubility, ensuring a self-validating system for data generation. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of solvent selection and solubility determination for aromatic carboxylic acids.

Introduction: The Critical Role of Solvent Selection

2-Methyl-3-phenylbenzoic acid (C₁₄H₁₂O₂) is an aromatic carboxylic acid featuring a biphenyl-like scaffold.[1] Molecules with this structural motif are common in medicinal chemistry and materials science. Understanding the solubility of this compound is paramount for its synthesis, purification via crystallization, and potential use in formulation.[2] An optimal solvent system can significantly enhance reaction yields, improve crystal purity and morphology, and ensure the stability and bioavailability of a final product.

This guide moves beyond a simple data summary to explain the underlying principles that dictate the solubility of 2-Methyl-3-phenylbenzoic acid. We will explore its physicochemical properties, utilize theoretical models to predict its behavior in a range of common organic solvents, and provide a detailed methodology for experimental verification.

Physicochemical Profile of 2-Methyl-3-phenylbenzoic Acid

A molecule's structure is the primary determinant of its physical properties and, consequently, its solubility.

Table 1: Physicochemical Properties of 2-Methyl-3-phenylbenzoic Acid

| Property | Value | Source |

| IUPAC Name | 2-methyl-3-phenylbenzoic acid | PubChem[1] |

| Molecular Formula | C₁₄H₁₂O₂ | PubChem[1] |

| Molecular Weight | 212.24 g/mol | PubChem[1] |

| CAS Number | 115363-11-6 | PubChem[1] |

| Structure |  | PubChem[1] |

The structure reveals two key features that govern its solubility:

-

A Polar, Protic Carboxylic Acid Group (-COOH): This functional group is capable of forming strong hydrogen bonds (both as a donor and an acceptor) and engaging in dipole-dipole interactions.[3]

-

A Large, Non-polar Aromatic System: The methyl and phenyl substituents on the benzoic acid core create a significant non-polar, hydrophobic surface area, which primarily interacts through van der Waals dispersion forces.

The solubility of this molecule in any given solvent will be determined by the interplay and balance of these two competing characteristics.

Theoretical Framework: Predicting Solubility with Hansen Parameters

To move beyond the qualitative "like dissolves like" principle, we can employ the Hansen Solubility Parameter (HSP) model.[4] This model posits that the total cohesive energy of a substance can be divided into three components, representing the different types of intermolecular forces:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

Every solvent and solute can be assigned a set of these three parameters. The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between two substances in this three-dimensional Hansen space can be calculated, with smaller distances indicating higher affinity and greater solubility.[5]

While the exact HSP values for 2-Methyl-3-phenylbenzoic acid have not been experimentally determined, we can estimate them based on its structure and comparison to similar molecules like benzoic acid and biphenyl. The large aromatic component suggests a high δD , the carboxylic acid provides a significant δH , and the overall molecule possesses polarity, giving it a moderate δP .

Predicted Solubility Profile and Solvent Selection Strategy

Based on the HSP framework and the molecule's structure, we can predict its relative solubility in various classes of organic solvents. The following table provides HSP values for common solvents and a qualitative prediction for their interaction with 2-Methyl-3-phenylbenzoic acid.

Table 2: Predicted Solubility of 2-Methyl-3-phenylbenzoic Acid in Common Organic Solvents

| Solvent Class | Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Predicted Solubility | Rationale for Prediction |

| Ketones | Acetone | 15.5 | 10.4 | 7.0 | High | Excellent balance of polarity and H-bond accepting capability to interact with the -COOH group. |

| Methyl Ethyl Ketone (MEK) | 16.0 | 9.0 | 5.1 | High | Similar to acetone, provides a good match for all three interaction types. | |

| Esters | Ethyl Acetate | 15.8 | 5.3 | 7.2 | High | Strong H-bond acceptor and moderate polarity, effective at solvating the carboxylic acid. |

| Ethers | Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | High | Strong H-bond acceptor with some ability to solvate the aromatic rings. |

| 1,4-Dioxane | 17.5 | 1.8 | 9.0 | Good | Excellent H-bond acceptor, aligning with data for similar compounds.[6] | |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | Moderate | Lower polarity and H-bonding strength compared to THF may limit solubility. | |

| Alcohols | Methanol | 15.1 | 12.3 | 22.3 | Good | Strong H-bonding (donor and acceptor) but its high polarity may be a slight mismatch for the large non-polar scaffold. |

| Ethanol | 15.8 | 8.8 | 19.4 | Good | Similar to methanol, a good protic solvent for the carboxylic acid. | |

| Isopropanol (IPA) | 15.8 | 6.1 | 16.4 | Good | Reduced polarity compared to methanol may improve interaction with the non-polar part of the molecule. | |

| Hydrocarbons | Toluene | 18.0 | 1.4 | 2.0 | Moderate | Good at solvating the aromatic rings (high δD) but poor interaction with the polar -COOH group.[7] |

| Heptane / Hexane | 15.3 | 0.0 | 0.0 | Very Low | Lacks any polar or H-bonding interactions, unable to effectively solvate the carboxylic acid group.[8] | |

| Chlorinated | Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 | Moderate | Moderate polarity but lacks strong H-bonding capability. |

| Amides | Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | High | Highly polar aprotic solvent with strong H-bond accepting ability. |

HSP values are compiled from various sources and may vary slightly. The primary utility is for relative comparison.

This predictive analysis strongly suggests that polar aprotic solvents like ketones and esters, as well as polar protic solvents like alcohols, will be the most effective for dissolving 2-Methyl-3-phenylbenzoic acid. This aligns with experimental data for structurally related compounds.[6]

Experimental Protocol: Isothermal Saturation Method for Thermodynamic Solubility

Predictions require experimental validation. The isothermal saturation method is the gold standard for determining thermodynamic solubility.[6] This protocol provides a self-validating workflow to generate accurate and reproducible data.

Objective: To determine the equilibrium solubility of 2-Methyl-3-phenylbenzoic acid in a selected solvent at a constant temperature.

Materials & Equipment:

-

2-Methyl-3-phenylbenzoic acid (solid, high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Step-by-Step Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid 2-Methyl-3-phenylbenzoic acid to a series of vials. The key is to ensure a visible amount of undissolved solid remains at equilibrium.

-

Causality: Adding a clear excess ensures that the solvent becomes fully saturated, representing the true thermodynamic equilibrium between the dissolved and solid states.

-

Carefully add a precise volume of the chosen solvent (e.g., 5.0 mL) to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker bath set to the desired constant temperature (e.g., 25.0 °C).

-

Agitate the slurries for a predetermined period (e.g., 24-72 hours). The time required should be determined by preliminary experiments, checking for a plateau in concentration over time.

-

Causality: Continuous agitation and a constant temperature are critical for reaching a true thermodynamic equilibrium. Temperature fluctuations will directly alter the solubility value.[6]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Causality: This settling phase is crucial to avoid aspirating solid particles, which would artificially inflate the measured concentration.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the solution into a clean vial.

-

Causality: Filtration removes any remaining microscopic solid particles, ensuring that the analyzed sample contains only the dissolved solute.

-

-

Analysis and Quantification:

-

Accurately dilute the filtered, saturated solution with a known volume of the solvent to bring its concentration into the linear range of the analytical instrument.

-

Quantify the concentration of 2-Methyl-3-phenylbenzoic acid using a pre-validated HPLC or UV-Vis method against a standard calibration curve.

-

Causality: A validated analytical method with a proper calibration curve is essential for trustworthiness and accuracy. It ensures that the measured signal corresponds directly to the solute concentration.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the final solubility in desired units (e.g., mg/mL, mol/L).

-

The relationship between the key factors influencing solubility is visualized in the diagram below.

Caption: Factors influencing the solubility of 2-Methyl-3-phenylbenzoic acid.

Conclusion

The solubility of 2-Methyl-3-phenylbenzoic acid is governed by the balance between its polar carboxylic acid functional group and its large, non-polar aromatic core. Theoretical predictions using the Hansen Solubility Parameter framework suggest that polar solvents, particularly those with strong hydrogen bond accepting capabilities such as acetone, ethyl acetate, and THF, are likely to be the most effective. Alcohols are also predicted to be good solvents, while non-polar hydrocarbons like hexane are expected to be poor solvents. This guide provides not only a robust predictive framework for solvent selection but also a detailed, reliable experimental protocol for the definitive determination of thermodynamic solubility. By combining theoretical prediction with rigorous experimental verification, researchers can confidently and efficiently develop processes for the synthesis, purification, and formulation of 2-Methyl-3-phenylbenzoic acid and structurally related compounds.

References

-

Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. ResearchGate. Available at: [Link]

-

2-Methyl-3-nitrobenzoic acid solubility in fourteen mono-solvents: Determination, correlation, hansen solubility parameter, interactions and thermodynamic analysis. ResearchGate. Available at: [Link]

-

2-Methyl-3-phenylbenzoic Acid-D5 Methyl Ester. Veeprho. Available at: [Link]

-

2-Methyl-[1,1'-biphenyl]-3-carboxylic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Alcohols, Acids, and Esters. Chemistry LibreTexts. Available at: [Link]

-

Solubility of Organic Compounds. Chemistry LibreTexts. Available at: [Link]

-

Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]

- The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate. Google Patents.

-

Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. Available at: [Link]

-

Functional Groups In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

-

HSP Basics. Hansen Solubility Parameters, Prof Steven Abbott. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY. East Tennessee State University. Available at: [Link]

-

Designer Solvent Blends - Hansen Solubility Parameters. Prof Steven Abbott. Available at: [Link]

-

Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed, National Center for Biotechnology Information. Available at: [Link]

-

Carboxylic acid - Properties, Structure, Reactions. Britannica. Available at: [Link]

- A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives. Google Patents.

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Wisconsin-River Falls. Available at: [Link]

-

Ethers vs. Esters - Organic Compounds. PSIBERG. Available at: [Link]

-

2-Methyl-3-phenylbutyric acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Mendeley Data. Available at: [Link]

-

Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. ResearchGate. Available at: [Link]

-

Organic Chemistry: Introduction to Solubility. SALTISE. Available at: [Link]

-

Hansen parameters of the different organic solvents used. ResearchGate. Available at: [Link]

-

Preparation of Methyl Benzoate. SlidePlayer. Available at: [Link]

-

Carboxylic Acids and Esters. Chemistry LibreTexts. Available at: [Link]

-

The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C, Royal Society of Chemistry. Available at: [Link]

-

3-Phenylbenzoic acid. ChemBK. Available at: [Link]

-

Calculation of Aqueous Solubility of Organic Compounds. PubMed Central, National Institutes of Health. Available at: [Link]

-

Synthesis of Methyl Benzoate Lab. YouTube. Available at: [Link]

- Process for the production and purification of benzoic acid. Google Patents.

-

Benzoic acid. Sciencemadness Wiki. Available at: [Link]

-

Methyl benzoate. Wikipedia. Available at: [Link]

Sources

- 1. 2-Methyl-[1,1'-biphenyl]-3-carboxylic acid | C14H12O2 | CID 17850713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

Thermal Stability and Decomposition of 2-Methyl-3-phenylbenzoic Acid

This guide serves as a technical deep-dive into the thermal behavior of 2-Methyl-3-phenylbenzoic acid (CAS: 115363-11-6), a critical structural intermediate and primary metabolite of the pyrethroid insecticide Bifenthrin.

Technical Monograph | Chemical Stability & Degradation Kinetics

Executive Summary & Structural Context

2-Methyl-3-phenylbenzoic acid (also known as 2-methyl-[1,1'-biphenyl]-3-carboxylic acid) presents a unique case study in steric-driven thermal instability. Unlike simple benzoic acid derivatives, this molecule features a "steric sandwich" motif: the methyl group at position C2 is sterically crowded between the carboxylic acid at C1 (or C3 in biphenyl numbering) and the phenyl ring at C3 (or C1 in biphenyl numbering).

This congestion forces the phenyl ring and the carboxyl group out of coplanarity with the central benzene core, significantly raising the ground-state energy. Consequently, the activation energy (

Key Physicochemical Parameters:

-

Molecular Formula:

[1] -

Molecular Weight: 212.25 g/mol

-

Role: Primary oxidative metabolite of Bifenthrin; synthesis intermediate.

-

Critical Hazard: Thermal decarboxylation releases

and generates 2-methylbiphenyl, altering the lipophilicity and toxicity profile of the substance.

Experimental Methodology: Self-Validating Protocols

To accurately characterize the thermal profile of this compound, researchers must employ a multi-modal approach that distinguishes between phase transitions (melting) and chemical degradation.

Differential Scanning Calorimetry (DSC)

-

Objective: Determine the melting point (

) and onset of exothermic decomposition ( -

Protocol:

-

Sample Prep: Encapsulate 2–5 mg of dried sample in a hermetically sealed aluminum pan with a pinhole (to allow gas escape without pan deformation).

-

Reference: Empty aluminum pan.

-

Ramp: Heat from 40°C to 300°C at 10°C/min under

purge (50 mL/min). -

Validation:

-

Endotherm at ~140–145°C indicates Melting (

). -

Exotherm immediately following or overlapping indicates Decomposition.

-

Re-run: Cool and reheat. If the endotherm disappears, the compound decomposed during the first cycle.

-

-

Thermogravimetric Analysis (TGA)[2][3]

-

Objective: Quantify mass loss events (Solvent loss vs. Decarboxylation).

-

Protocol:

-

Sample: 10 mg in a platinum or alumina crucible.

-

Atmosphere: Dynamic Nitrogen (

) to study pure pyrolysis; Air to study oxidative degradation. -

Ramp: 10°C/min to 600°C.

-

Causality Check:

-

Mass loss ~100°C: Residual solvent/moisture.

-

Mass loss ~20.7% (Theoretical): Corresponds to loss of

(44 Da / 212 Da). This confirms decarboxylation .[2]

-

-

HPLC-MS Degradation Profiling

-

Objective: Identify specific breakdown products after thermal stress.

-

Workflow:

-

Heat solid sample to

(determined by DSC) for 30 mins. -

Dissolve residue in Acetonitrile (ACN).

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

-

Mobile Phase: Gradient ACN/Water + 0.1% Formic Acid.

-

Detection: ESI-MS (Positive/Negative mode). Look for m/z 168 (2-methylbiphenyl) and m/z 211 ([M-H]-).

-

Decomposition Mechanisms

The thermal instability of 2-Methyl-3-phenylbenzoic acid is dominated by Protodecarboxylation .

The "Ortho-Effect" Mechanism

In standard benzoic acids, the carboxyl group is coplanar with the ring, stabilized by resonance. In 2-Methyl-3-phenylbenzoic acid, the bulky ortho-methyl group forces the carboxyl group to rotate perpendicular to the ring. This breaks conjugation, destabilizing the C-C bond between the ring and the carboxyl group.

Upon heating, the proton from the carboxylic acid transfers to the ipso-carbon of the ring, releasing

Pathway Visualization (DOT Diagram):

Figure 1: Thermal decomposition pathways. The primary route is steric-assisted decarboxylation yielding 2-methylbiphenyl.

Data Presentation: Thermal Profile Summary

The following data represents expected values based on structural analogs and metabolite characterization standards.

| Parameter | Value / Range | Interpretation |

| Melting Point ( | 138°C – 145°C | Solid-to-liquid transition. Sharp endotherm expected. |

| Decarboxylation Onset ( | ~160°C – 180°C | Chemical breakdown. Broad exotherm. |

| Theoretical Mass Loss ( | 20.73% | Loss of carboxyl group. |

| Storage Stability | High (Solid, <40°C) | Stable at RT. Hygroscopicity is low but avoid moisture. |

| Solubility | Low (Water), High (MeOH, ACN) | Lipophilic nature due to phenyl/methyl groups. |

Implications for Drug Development & Storage

Formulation Risks

If this compound is used as a fragment in drug discovery or as a standard for Bifenthrin residue analysis:

-

Avoid Hot-Melt Extrusion: Processing temperatures above 140°C will risk converting the acid to the non-polar hydrocarbon (2-methylbiphenyl), altering potency and solubility.

-

Vacuum Drying: When drying synthesized batches, use vacuum at moderate temperatures (<50°C) rather than high heat to prevent surface decarboxylation.

Analytical Standards Storage

-

Condition: Store at +4°C or -20°C in amber vials.

-

Shelf-Life: Re-validate purity via HPLC every 12 months. If the peak for 2-methylbiphenyl (retention time > parent acid) appears, the standard has degraded.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17850713, 2-Methyl-[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link][1]

-

University of Hertfordshire (2025). Bifenthrin Metabolite: 2-methyl-3-phenylbenzoic acid (PPDB). PPDB: Pesticide Properties DataBase. Retrieved from [Link]

-

Matos, M. A. R., et al. (2004). Thermochemistry of biphenylcarboxylic and dicarboxylic acids.[3] Organic & Biomolecular Chemistry.[1][4][3] (Demonstrates instability of ortho-substituted biphenyl acids). Retrieved from [Link]

Sources

- 1. 2-Methyl-[1,1'-biphenyl]-3-carboxylic acid | C14H12O2 | CID 17850713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: 2-Methyl-3-phenylbenzoic Acid as a Steric Scaffold in Drug Synthesis

[1]

Part 1: Strategic Significance & Chemical Logic[1]

The "Orthogonal" Biaryl Scaffold

Unlike simple biphenyl carboxylic acids, 2-Methyl-3-phenylbenzoic acid possesses a "2,3-substitution pattern" relative to the carboxylic acid (C1).[1]

-

Steric Lock: The C2-methyl group creates a steric clash with the C3-phenyl ring and the C1-carboxyl group.[1] This prevents free rotation, pre-organizing the molecule for cyclization reactions.[1]

-

Electronic Desymmetrization: The methyl group is weakly electron-donating, while the phenyl ring allows for conjugation if forced planar.[1] This contrast allows for highly regioselective electrophilic aromatic substitutions.[1]

Key Synthetic Applications

-

Fluorenone Synthesis (Friedel-Crafts Platform): The carboxylic acid can be activated to an acyl chloride and cyclized intramolecularly.[1] The 2-methyl group directs the cyclization away from itself, or forces specific rearrangements.[1]

-

Phenanthridinone Synthesis (N-Heterocycle Formation): Via Schmidt reaction or Curtius rearrangement followed by cyclization, this scaffold yields phenanthridinones, a core motif in PARP inhibitors and alkaloid natural products.[1]

-

Atropisomeric Ligand Design: The restricted rotation makes this acid a precursor for chiral resolving agents or ligands in asymmetric catalysis.[1]

Part 2: Experimental Protocols

Protocol A: De Novo Synthesis of the Building Block

Use this protocol if the compound is not commercially available in the required purity.

Objective: Synthesis of 2-Methyl-3-phenylbenzoic acid via Suzuki-Miyaura Coupling. Retrosynthetic Logic: 3-Bromo-2-methylbenzoic acid + Phenylboronic acid.[1][2]

Materials

-

Substrate: 3-Bromo-2-methylbenzoic acid (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (Preferred for sterically hindered biaryls)[1]

-

Base: K₃PO₄ (3.0 equiv)[1]

-

Solvent: Toluene/Water (10:1 v/v)[1]

Step-by-Step Procedure

-

Degassing: Charge a reaction flask with Toluene/Water. Sparge with Argon for 20 minutes. Critical: Oxygen poisons the active Pd(0) species.[1]

-

Loading: Add 3-Bromo-2-methylbenzoic acid (5.0 g, 23.2 mmol), Phenylboronic acid (3.4 g, 27.9 mmol), and K₃PO₄ (14.8 g, 69.6 mmol).

-

Catalyst Addition: Add Pd(OAc)₂ and SPhos under a positive stream of Argon.[1]

-

Reaction: Heat to 100°C for 12 hours. Monitor via HPLC or TLC (Eluent: 5% MeOH in DCM).

-

Workup:

-

Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to remove palladium residues.[1]

Expected Yield: >85% as a white solid.

Protocol B: Divergent Cyclization to Fluorenone Derivatives

Application: Converting the building block into a fused polycyclic aromatic hydrocarbon (PAH).[1]

Mechanism: Intramolecular Friedel-Crafts Acylation.[1]

Materials

-

Substrate: 2-Methyl-3-phenylbenzoic acid (1.0 equiv)

-

Reagent: Thionyl Chloride (SOCl₂) (5.0 equiv)[1]

-

Lewis Acid: Aluminum Chloride (AlCl₃) (1.2 equiv)[1]

-

Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Procedure

-

Activation: Dissolve 2-Methyl-3-phenylbenzoic acid (1.0 g) in DCM (10 mL). Add SOCl₂ dropwise.[1] Add a drop of DMF (catalyst).[1] Reflux for 2 hours until gas evolution ceases.

-

Concentration: Remove excess SOCl₂ and solvent under reduced pressure (rotary evaporator). Redissolve the crude acid chloride in fresh anhydrous DCM (10 mL).

-

Cyclization: Cool the solution to 0°C. Add AlCl₃ portion-wise. Caution: Exothermic reaction.[1]

-

Stirring: Allow to warm to room temperature and stir for 4 hours. The mixture will turn dark red/brown.[1]

-

Quench: Pour the reaction mixture carefully onto ice/water.

-

Isolation: Separate the organic layer.[1][4] Wash with 1M NaOH (to remove unreacted acid) and Brine.[1]

-

Result: Yields 4-methyl-9-fluorenone .

Part 3: Data & Visualization[1]

Reaction Optimization Data (Suzuki Coupling)

Optimization of the synthesis step for the sterically hindered 2-methyl substrate.

| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 45 | Incomplete conversion due to steric bulk.[1] |

| 2 | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 62 | Significant protodeboronation observed.[1] |

| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 91 | Optimal. SPhos ligand handles sterics well.[1] |

| 4 | Pd₂dba₃ / XPhos | K₃PO₄ | Butanol | 110 | 88 | Good alternative, but more expensive.[1] |

Synthetic Workflow Diagram

The following diagram illustrates the divergent utility of 2-Methyl-3-phenylbenzoic acid in drug discovery workflows.

Caption: Divergent synthesis pathways from 2-Methyl-3-phenylbenzoic acid to privileged pharmaceutical scaffolds.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 17850713, 2-Methyl-3-phenylbenzoic acid.[1] Retrieved from [Link][1]

-

University of Hertfordshire (2026). PPDB: Pesticide Properties DataBase - Bifenthrin Metabolites.[1] (Confirming identity as BP Acid). Retrieved from [Link][1]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.[1] (Foundational protocol for biaryl synthesis). Retrieved from [Link][1]

Sources

- 1. 2-Methyl-[1,1'-biphenyl]-3-carboxylic acid | C14H12O2 | CID 17850713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]

HPLC method for 2-Methyl-3-phenylbenzoic acid analysis

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Methyl-3-phenylbenzoic Acid

Executive Summary

2-Methyl-3-phenylbenzoic acid (CAS: 115363-11-6), often abbreviated as MPA or BPacid , is a critical structural motif in the synthesis of pyrethroid insecticides (specifically Bifenthrin) and a primary biomarker for exposure monitoring.[1] Its analysis presents unique chromatographic challenges due to the ortho-effect : the steric hindrance of the 2-methyl group forces the carboxylic acid out of planarity with the phenyl ring, influencing both pKa (~3.9) and UV absorption maxima.

This guide provides a validated, self-verifying RP-HPLC protocol designed for pharmaceutical quality control (purity) and metabolic research.[1] Unlike generic acid methods, this protocol utilizes a pH-controlled mobile phase to suppress ionization, ensuring sharp peak shapes and reproducible retention times.

Physicochemical Context & Strategy

To design a robust method, we must understand the molecule's behavior in solution:

-

Lipophilicity: The biphenyl core renders the molecule significantly hydrophobic. Retention on C18 will be strong, requiring a high percentage of organic modifier.

-

Acidity (pKa ~3.9): At neutral pH, the molecule exists as a carboxylate anion (

), leading to poor retention and "fronting" peaks due to ionic repulsion with residual silanols. -

Strategic Decision: We must operate at pH < 2.5 . This ensures the molecule remains in its neutral, protonated form (

), maximizing interaction with the stationary phase and minimizing peak tailing.

Diagram 1: Method Development Decision Matrix

(Visualizing the logic behind column and mobile phase selection)

Caption: Decision matrix for selecting chromatographic conditions based on analyte properties.

Experimental Protocol

Instrumentation & Reagents

-

HPLC System: Agilent 1200/1260 Infinity II or Waters Alliance (Quaternary Pump preferred).

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

-

Reagents:

Chromatographic Conditions (The "Standard Method")

| Parameter | Specification | Expert Rationale |

| Column | C18 (L1) , 150 x 4.6 mm, 3.5 µm or 5 µm(e.g., Zorbax Eclipse Plus C18 or Waters Symmetry) | Provides balanced retention.[1] 3.5 µm offers better resolution than 5 µm without excessive backpressure. |

| Mobile Phase A | 0.1% H₃PO₄ in Water (pH ~2.1) | Phosphoric acid suppresses silanol activity and keeps the analyte protonated. |

| Mobile Phase B | Acetonitrile | ACN has lower viscosity and UV cutoff than Methanol, yielding sharper peaks. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Column Temp | 35°C | Slightly elevated temperature reduces viscosity and improves mass transfer. |

| Injection Vol | 5 - 10 µL | Adjust based on sample concentration. |

| Detection | 254 nm (bw 4 nm), Ref 360 nm | The biphenyl system absorbs strongly at 254 nm. |

Gradient Program

Note: Isocratic elution is possible (~60% B), but gradient is recommended to clear late-eluting impurities.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 40 | Initial Hold |

| 2.0 | 40 | Isocratic equilibration |

| 12.0 | 90 | Linear ramp to elute analyte |

| 15.0 | 90 | Wash column |

| 15.1 | 40 | Return to initial |

| 20.0 | 40 | Re-equilibration |

Sample Preparation Workflow

Standard Preparation (Stock Solution):

-

Weigh 10.0 mg of 2-Methyl-3-phenylbenzoic acid reference standard.[1]

-

Dissolve in 10 mL of 100% Acetonitrile (Stock A: 1.0 mg/mL).

-

Note: Do not dissolve in water; solubility is poor.

-

-

Sonicate for 5 minutes to ensure complete dissolution.

Working Standard (0.1 mg/mL):

-

Transfer 1.0 mL of Stock A into a 10 mL volumetric flask.

-

Dilute to volume with 50:50 ACN:Water .

-

Crucial Step: Matching the diluent to the starting mobile phase conditions prevents "solvent shock" and peak distortion.

-

Diagram 2: Sample Preparation & Analysis Workflow

Caption: Step-by-step sample preparation workflow to ensure solubility and data integrity.

Method Validation Parameters (Self-Verification)

To ensure the method is trustworthy, verify these parameters in your lab:

-

System Suitability:

-

Tailing Factor (T): Must be < 1.5. If T > 1.5, the mobile phase pH is likely too high (analyte is ionizing) or the column has active silanols.

-

Retention Time (RT): Expect elution between 8–11 minutes. RSD of RT should be < 0.5% (n=5 injections).

-

-

Linearity:

-

Prepare 5 levels: 0.01, 0.05, 0.1, 0.2, 0.5 mg/mL.

-

Acceptance: R² > 0.999.

-

-

LOD/LOQ:

-

Signal-to-Noise (S/N) ratio of 3:1 for Limit of Detection.[1]

-

S/N of 10:1 for Limit of Quantitation.

-

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary silanol interactions | Ensure Mobile Phase A pH is ≤ 2.[1]5. Add 5% Methanol to Mobile Phase A to wet the phase. |

| Split Peak | Solvent mismatch | Ensure sample diluent is not stronger than 50% ACN. Inject smaller volume (e.g., 2 µL). |

| Retention Drift | Temperature fluctuation | Use a column oven (thermostat) set strictly to 35°C. |

| Ghost Peaks | Contaminated ACN | Use HPLC-grade ACN.[1] Run a blank injection (Mobile Phase B) to verify. |

Expert Insight - The "Biphenyl" Alternative: If you are analyzing this compound in the presence of its structural isomers (e.g., 4-phenylbenzoic acid), a C18 column may not provide sufficient resolution.[1] In this case, switch to a Biphenyl stationary phase (e.g., Kinetex Biphenyl or Restek Raptor Biphenyl). The pi-pi interactions between the stationary phase and the biphenyl rings of the analyte offer orthogonal selectivity, often resolving isomers that co-elute on C18.

References

-

Smith, P. A., Thompson, M. J., & Edwards, J. W. (2002). "Estimating occupational exposure to the pyrethroid termiticide bifenthrin by measuring metabolites in urine."[4] Journal of Chromatography B, 778(1-2), 113-120.[1]

-

World Health Organization (WHO). (2009). "Bifenthrin: Pesticide Residues in Food." JMPR Evaluation.

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 6442842, Bifenthrin." PubChem.

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (General reference for Acidic Mobile Phase Strategy).

Sources

Gas chromatography-mass spectrometry (GC-MS) of benzoic acid derivatives

Application Note: High-Performance GC-MS Profiling of Benzoic Acid Derivatives

Executive Summary

Benzoic acid and its derivatives (including parabens and salicylic acid) are critical analytes in pharmaceutical quality control, food safety (preservatives), and environmental toxicology. However, their analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is complicated by their high polarity and potential for hydrogen bonding. Direct injection of free acids often results in severe peak tailing, irreversible column adsorption, and poor quantification limits.

This guide details a robust, self-validating protocol using Silylation (BSTFA/TMCS) to convert these polar species into volatile, thermally stable Trimethylsilyl (TMS) esters and ethers. Unlike methylation, silylation simultaneously derivatizes both carboxylic acid and phenolic hydroxyl groups, making it the superior strategy for multi-residue analysis of benzoic acid derivatives.

Chemical Strategy & Mechanism

The core challenge is the active hydrogen in the carboxylic acid (-COOH) and phenolic (-OH) groups. These protons interact with silanol groups on the GC liner and column stationary phase.

The Solution: Silylation We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. This reagent replaces the active proton with a Trimethylsilyl (TMS) group [-Si(CH₃)₃].

-

Benzoic Acid: Converts to Benzoic Acid-TMS ester.[1]

-

Salicylic Acid: Converts to Salicylic Acid-di-TMS (ester + ether).

-

Parabens: Convert to Paraben-TMS ether (phenolic substitution).

Chemical Reaction Pathway:

Figure 1: Reaction mechanism converting polar active hydrogens to non-polar TMS groups. The volatility of the by-products ensures no interference in the chromatogram.

Experimental Protocol

Pre-requisite: All glassware must be silanized or acid-washed. Moisture is the enemy of silylation; ensure all samples are anhydrous.

Sample Preparation Workflow

Step 1: Extraction & pH Adjustment Benzoic acid (pKa ~4.2) must be protonated to partition into the organic phase.

-

Action: Adjust sample (liquid or slurry) pH to < 2.0 using 6M HCl.

-

Extraction: Add Ethyl Acetate (ratio 1:1 v/v). Vortex for 2 mins. Centrifuge at 3000 rpm for 5 mins.

-

Why: At pH < 2, the equilibrium shifts to the non-ionized form (R-COOH), maximizing solubility in ethyl acetate.

Step 2: Drying (CRITICAL)

-

Action: Transfer the supernatant (organic layer) to a vial containing anhydrous Sodium Sulfate (Na₂SO₄).

-

Why: BSTFA hydrolyzes instantly upon contact with water, destroying the reagent and producing siloxanes (ghost peaks).

Step 3: Evaporation

-

Action: Evaporate 1 mL of extract to dryness under a gentle stream of Nitrogen at 40°C.

-

Result: A dry residue containing the target analytes.

Step 4: Derivatization

-

Reagent: Add 50 µL of Pyridine (anhydrous) + 100 µL BSTFA (with 1% TMCS).

-

Reaction: Cap tightly. Incubate at 70°C for 30 minutes .

-